molecular formula C10H15ClN2O2S B2746746 (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride CAS No. 2377035-61-3

(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride

Cat. No.: B2746746
CAS No.: 2377035-61-3
M. Wt: 262.75
InChI Key: JNPLXDWDALHZDT-UHFFFAOYSA-N
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Description

(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications, including medicinal chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride typically involves the reaction of phenyl isothiocyanate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine ring, followed by oxidation to introduce the dioxo group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation reactions can lead to the formation of sulfoxides and sulfones.

  • Reduction reactions can produce amines and amides.

  • Substitution reactions can result in the formation of various substituted thiazolidines.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.

  • Biology: It has been investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

  • Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

(1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride can be compared with other thiazolidine derivatives, such as (2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid. While both compounds share the thiazolidine core, the presence of the dioxo group in the former compound imparts unique chemical and biological properties.

Comparison with Similar Compounds

  • (2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

  • 2-((2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YL)-3-AMINO)PROPIONIC ACID

  • 2-((2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YL)-3-CHLORO)PROPIONIC ACID

This detailed overview provides a comprehensive understanding of (1,1-Dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1,1-dioxo-2-phenyl-1,2-thiazolidin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c11-8-10-6-7-12(15(10,13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPLXDWDALHZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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